

# Application Notes and Protocols: Phenylpentadecanoates in Metabolic Research

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## Compound of Interest

Compound Name: *Methyl 3-Methyl-15-phenylpentadecanoate*

CAS No.: 88336-88-3

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## Introduction: Re-examining Odd-Chain Fatty Acids with a Phenyl Tag

For decades, the focus of lipid research has been overwhelmingly on even-chain fatty acids. Odd-chain saturated fatty acids (OCS-FAs), such as pentadecanoic acid (C15:0), were often relegated to the role of internal standards in analytical methods, considered to be of little physiological significance.<sup>[1][2]</sup> However, a growing body of evidence now links higher circulating levels of C15:0 to a reduced risk of major metabolic diseases, including type 2 diabetes and cardiovascular disease, suggesting it may be an essential fatty acid.<sup>[3][4][5]</sup>

This shift has revitalized interest in the tools used to study fatty acid metabolism.

Phenylpentadecanoates, which are C15:0 molecules with a phenyl group typically attached to the terminal (omega) carbon, are powerful chemical probes for this purpose. The phenyl group serves two primary functions:

- As a Stable Metabolic Tracer: The carbon-carbon bonds of the phenyl ring are not cleaved by mitochondrial beta-oxidation. This makes it an ideal tag for tracing the metabolic fate of

the fatty acid chain without the need for radioisotopes.[1][6]

- As a Bioactive Analog: By mimicking the structure of C15:0, phenylpentadecanoates can be used to investigate the molecular mechanisms underlying the beneficial effects of odd-chain fatty acids, such as their interaction with key metabolic receptors.[4][7]

This guide provides an in-depth exploration of the applications of phenylpentadecanoates in metabolic research, offering both the theoretical basis and practical protocols for their use in in vitro and in vivo models.

## Part 1: Core Mechanisms of Action

Phenylpentadecanoates are investigated as mimetics of C15:0, and thus their presumed mechanisms of action are based on the known molecular targets of this essential fatty acid. The primary pathways of interest are the activation of Peroxisome Proliferator-Activated Receptors (PPARs) and AMP-Activated Protein Kinase (AMPK), which together form a central hub for regulating energy homeostasis.

### Dual PPAR $\alpha$ / $\delta$ Agonism

Peroxisome Proliferator-Activated Receptors (PPARs) are a family of nuclear receptors that function as ligand-activated transcription factors.[8] C15:0 has been identified as a dual partial agonist of PPAR $\alpha$  and PPAR $\delta$ . [4][9]

- PPAR $\alpha$ : Highly expressed in tissues with high fatty acid catabolism rates like the liver, heart, and skeletal muscle.[10] Its activation transcriptionally upregulates genes involved in fatty acid uptake, beta-oxidation, and ketogenesis. This makes it a primary target for therapies aimed at reducing hyperlipidemia.[8]
- PPAR $\beta$ / $\delta$ : Ubiquitously expressed, it plays a crucial role in enhancing fatty acid oxidation, particularly in skeletal muscle and adipose tissue.[10] Its activation is linked to improved insulin sensitivity and lipid profiles.

By acting as a partial agonist, C15:0 (and by extension, its phenyl- analogs) may offer a more gentle, modulatory activation of these pathways, potentially avoiding side effects associated with full synthetic agonists while still providing metabolic benefits.[4]

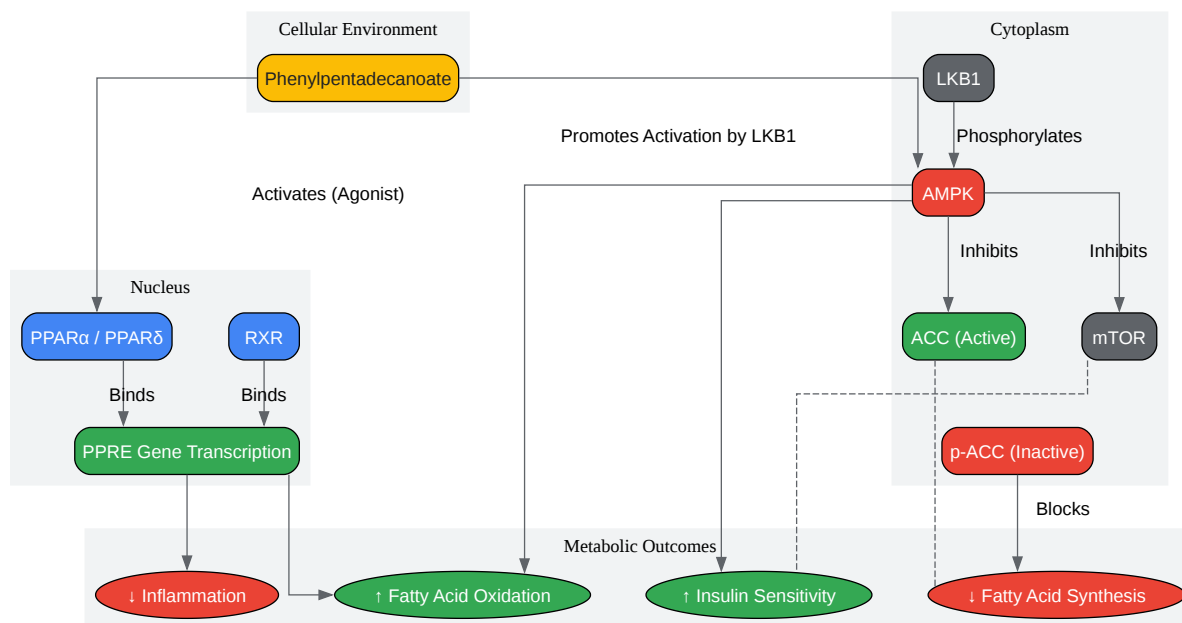
## Activation of AMP-Activated Protein Kinase (AMPK)

AMPK is a critical cellular energy sensor, activated during states of low energy (high AMP:ATP ratio) to switch on catabolic processes that generate ATP while switching off anabolic, energy-consuming processes.[11][12] Fatty acids, including C15:0, can activate AMPK.[5][13][14] This activation is thought to occur because the fatty acids make the AMPK enzyme a better substrate for its primary upstream kinase, LKB1.[13]

Activated AMPK exerts its metabolic control by phosphorylating numerous downstream targets, including:

- Acetyl-CoA Carboxylase (ACC): Phosphorylation by AMPK inhibits ACC, the rate-limiting enzyme in fatty acid synthesis. This simultaneously blocks the production of malonyl-CoA, a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), thereby removing the brakes on fatty acid import into the mitochondria for oxidation.[11]
- Mechanistic Target of Rapamycin (mTOR): AMPK can inhibit mTOR, a central regulator of cell growth and anabolism, further shifting the cell towards an energy-conserving, catabolic state.[5]

The interconnected nature of these pathways allows phenylpentadecanoates to serve as tools to probe a multi-faceted metabolic response, linking receptor activation to downstream enzymatic control.



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**Caption:** Phenylpentadecanoate signaling pathways.

## Part 2: Application Notes & Experimental Protocols

This section provides detailed protocols for the primary applications of phenylpentadecanoates in metabolic research.

## Application 1: In Vitro Tracing of Beta-Oxidation

This protocol uses a non-radiolabeled  $\omega$ -phenylpentadecanoate to trace fatty acid metabolism in a cell culture model. The rationale is based on the foundational work of Knoop, where the phenyl tag allows for the detection of breakdown products that indicate the progression of beta-oxidation.[1][6] The end-product of C15:0 oxidation is propionyl-CoA; for  $\omega$ -phenyl C15:0, the final products after several rounds of beta-oxidation will be phenyl-substituted short-chain acids, primarily benzoic acid.

### Cell Line Selection:

- HepG2 (Human Liver Carcinoma): A robust cell line that retains many liver-specific metabolic functions, including fatty acid oxidation.
- C2C12 (Mouse Myoblasts): Can be differentiated into myotubes, providing an excellent model for skeletal muscle metabolism.[14]

### Protocol 2.1: Beta-Oxidation Tracing in HepG2 Cells

#### Materials:

- HepG2 cells (ATCC HB-8065)
- DMEM high glucose medium (e.g., Gibco)
- Fetal Bovine Serum (FBS), heat-inactivated[15]
- Penicillin-Streptomycin[15]
- $\omega$ -Phenylpentadecanoic acid (custom synthesis or commercial source)
- Bovine Serum Albumin (BSA), fatty acid-free
- DMSO
- Sterile PBS
- LC-MS/MS system

Procedure:

- Cell Culture:
  - Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a 37°C, 5% CO<sub>2</sub> incubator.
  - Seed cells in 6-well plates and grow to ~80% confluency.
- Preparation of Phenylpentadecanoate-BSA Conjugate (Day before experiment):
  - Rationale: Fatty acids have low solubility in aqueous media and can be cytotoxic. Conjugating them to fatty acid-free BSA mimics their transport by albumin in the bloodstream and ensures efficient, non-toxic delivery to cells.
  - Prepare a 100 mM stock solution of  $\omega$ -phenylpentadecanoic acid in DMSO.
  - Prepare a 10% (w/v) BSA solution in serum-free DMEM. Warm to 37°C.
  - While vortexing the BSA solution, slowly add the fatty acid stock solution to achieve a final fatty acid concentration of 5 mM (a 20:1 molar ratio of BSA to fatty acid is typical).
  - Incubate the conjugate solution at 37°C for 1 hour with gentle shaking to allow for complete binding.
  - Sterilize the solution using a 0.22  $\mu$ m filter. This is your 5 mM working stock.
- Cell Treatment:
  - Wash the HepG2 cell monolayer twice with warm, sterile PBS.
  - Add 2 mL of serum-free DMEM to each well.
  - Add the Phenylpentadecanoate-BSA conjugate to the wells to achieve a final concentration of 50-100  $\mu$ M.
  - Include a "Vehicle Control" group treated with an equivalent volume of the 10% BSA solution without the fatty acid.

- Incubate for 12-24 hours at 37°C, 5% CO<sub>2</sub>.
- Sample Collection:
  - After incubation, collect the cell culture medium from each well into a labeled microcentrifuge tube. This contains secreted metabolites.
  - Wash the cells twice with ice-cold PBS.
  - Add 500 µL of ice-cold 80% methanol to each well to quench metabolism and lyse the cells. Scrape the cells and collect the lysate. This contains intracellular metabolites.
  - Centrifuge both media and lysate samples at >12,000 x g for 10 minutes at 4°C to pellet debris.
  - Transfer the supernatants to new tubes for analysis.
- LC-MS/MS Analysis:
  - Analyze the collected supernatants for the presence of ω-phenylpentadecanoic acid and its expected beta-oxidation metabolites (e.g., ω-phenyltridecanoic acid, ω-phenylundecanoic acid... down to benzoic acid).
  - Use a targeted approach with known standards for absolute quantification or an untargeted metabolomics approach to discover all phenyl-containing metabolites.

**Caption:** Workflow for in vitro beta-oxidation tracing.

## Application 2: In Vivo Investigation in a Model of Metabolic Syndrome

This protocol describes the use of a non-radiolabeled phenylpentadecanoate to assess its therapeutic potential in a diet-induced obesity mouse model, a gold standard for studying metabolic syndrome.[3][16] The rationale is to determine if the compound can ameliorate key features of the disease, such as weight gain, hyperglycemia, and insulin resistance.

Protocol 2.2: Phenylpentadecanoate Efficacy in High-Fat Diet (HFD) Mice

#### Materials:

- Male C57BL/6J mice, 6-8 weeks old. (Rationale: This strain is highly susceptible to developing obesity, insulin resistance, and dyslipidemia when fed a high-fat diet.)<sup>[3]</sup>
- Standard chow diet and High-Fat Diet (HFD, e.g., 60% kcal from fat).
- $\omega$ -Phenylpentadecanoic acid.
- Vehicle for oral gavage (e.g., corn oil, or 0.5% carboxymethylcellulose).
- Glucometer and test strips.
- Insulin (e.g., Humulin R).
- D-Glucose.
- Animal handling and gavage equipment.

#### Procedure:

- Acclimation and Diet Induction:
  - Acclimate mice for 1 week on standard chow.
  - Randomize mice into two groups: Control (standard chow) and HFD.
  - Feed mice their respective diets for 8-12 weeks to induce the metabolic syndrome phenotype in the HFD group. Monitor body weight weekly.<sup>[3]</sup>
- Treatment Phase (e.g., 4-8 weeks):
  - After the induction period, subdivide the HFD group into:
    - HFD + Vehicle: Receives the vehicle daily.
    - HFD + Phenylpentadecanoate: Receives the compound daily.

- Dose Preparation: Prepare a suspension of  $\omega$ -phenylpentadecanoic acid in the chosen vehicle. A typical dose might range from 10-50 mg/kg body weight.
- Administration: Administer the compound or vehicle via oral gavage once daily. Continue to monitor body weight and food intake.
- Metabolic Phenotyping (Perform during the final week of treatment):
  - Glucose Tolerance Test (GTT):
    - Rationale: Assesses the body's ability to clear a glucose load, indicating overall glucose homeostasis and insulin secretion/sensitivity.
    - Fast mice for 6 hours (overnight fasting can induce hypoglycemia in some models).
    - Record baseline blood glucose from a tail snip (t=0).
    - Administer D-glucose (1-2 g/kg body weight) via intraperitoneal (IP) injection.
    - Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.
  - Insulin Tolerance Test (ITT):
    - Rationale: Directly measures whole-body insulin sensitivity by assessing the response to an exogenous insulin challenge.[3]
    - Allow at least 72 hours between GTT and ITT for recovery.
    - Fast mice for 4-6 hours.
    - Record baseline blood glucose (t=0).
    - Administer insulin (0.75 U/kg body weight) via IP injection.
    - Measure blood glucose at 15, 30, 45, and 60 minutes post-injection.[3]
- Terminal Sacrifice and Tissue Collection:
  - At the end of the study, fast mice for 6 hours.

- Collect terminal blood via cardiac puncture for analysis of plasma insulin, lipids (total cholesterol, triglycerides), and inflammatory markers (e.g., MCP-1, TNF- $\alpha$ ).
- Harvest tissues such as the liver, epididymal white adipose tissue (eWAT), and skeletal muscle. Weigh them and snap-freeze in liquid nitrogen for later molecular analysis (e.g., Western blot for p-AMPK, qPCR for gene expression) or fix in formalin for histology.

**Caption:** Workflow for in vivo metabolic efficacy study.

## Part 3: Data Presentation and Interpretation

Effective data presentation is crucial for interpreting the outcomes of metabolic studies.

### Quantitative Data Summary

The results from the in vivo study can be summarized to clearly show the therapeutic effect of the phenylpentadecanoate treatment.

Parameter	High-Fat Diet (HFD) + Vehicle	HFD + Phenylpentadecanoate	Expected Outcome with Treatment
Body Weight Gain (g)	High	Significantly Lower than Vehicle	↓
Fasting Blood Glucose (mg/dL)	Elevated	Significantly Lower than Vehicle	↓
GTT Area Under Curve (AUC)	High	Significantly Lower than Vehicle	↓
ITT Glucose Disappearance	Impaired (slow)	Significantly Faster than Vehicle	↑
Plasma Triglycerides (mg/dL)	Elevated	Lower than Vehicle	↓
Liver Weight (g)	Increased (steatosis)	Lower than Vehicle	↓
Pro-inflammatory Cytokines (e.g., MCP-1)	Elevated	Lower than Vehicle	↓

Note: This table presents expected qualitative outcomes based on the known effects of C15:0. [3] Actual quantitative values must be determined experimentally.

## Interpreting Molecular Data

- **Western Blotting:** When analyzing tissue lysates, an increase in the ratio of phosphorylated AMPK (p-AMPK) to total AMPK indicates activation of the pathway. Similarly, an increase in phosphorylated ACC (p-ACC) confirms that the downstream target of AMPK is being modulated.
- **Histology:** Liver sections stained with Hematoxylin and Eosin (H&E) can be used to visualize lipid droplet accumulation (steatosis). A reduction in the size and number of lipid droplets in the treatment group compared to the HFD vehicle group would indicate an improvement in hepatic lipid metabolism.

By combining whole-body physiological measurements with molecular and histological analyses, researchers can build a comprehensive picture of how phenylpentadecanoates modulate metabolic pathways and disease phenotypes.

## References

- University of Guelph. (n.d.). Fatty Acid Beta Oxidation – BIOC2580: Introduction to Biochemistry\*. University of Guelph Library. Retrieved from [\[Link\]](#)
- Machulla, H. J., et al. (1980). Biochemical concept and synthesis of a radioiodinated phenylfatty acid for in vivo metabolic studies of the myocardium. *European Journal of Nuclear Medicine*, 5(2), 171-173. Available at: [\[Link\]](#)
- Houten, S. M., et al. (2010). A general introduction to the biochemistry of mitochondrial fatty acid  $\beta$ -oxidation. *Journal of Inherited Metabolic Disease*, 33(5), 469-477. Available at: [\[Link\]](#)
- Tu, Z., et al. (2010). Synthesis and Evaluation of 15-(4-(2-[ $^{18}$ F]Fluoroethoxy)phenyl)pentadecanoic Acid: A Potential PET Tracer for Studying Myocardial Fatty Acid Metabolism. *Bioconjugate Chemistry*, 21(12), 2264-2273. Available at: [\[Link\]](#)
- Tu, Z., et al. (2011). Synthesis and Evaluation of 15-(4-(2-[ $^{18}$ F]Fluoroethoxy)phenyl)pentadecanoic Acid: a Potential PET Tracer for Studying Myocardial Fatty Acid Metabolism. *Bioconjugate Chemistry*, 21(12), 2264-2273. Available at: [\[Link\]](#)
- Scott, T. W., et al. (1964). The formation and metabolism of phenyl-substituted fatty acids in the ruminant. *Biochemical Journal*, 90(1), 12-24. Available at: [\[Link\]](#)
- Shaw, W. (2023). Inhibition of the Beta-oxidation Pathway of Fatty Acids and Dopamine-Beta-hydroxylase by Phenyl Derivatives of Short- Chain Fatty Acids from Gastrointestinal Clostridia Bacteria is a (the) Major Cause of Autism. *Integrative Medicine (Encinitas)*, 22(2), 18-25. Available at: [\[Link\]](#)
- Scott, T. W., et al. (1964). The formation and metabolism of phenyl-substituted fatty acids in the ruminant. *Biochemical Journal*, 90(1), 12-24. Available at: [\[Link\]](#)

- Reske, S. N., et al. (1985). 123I-phenylpentadecanoic acid as a tracer of cardiac free fatty acid metabolism. Experimental and clinical results. *European Heart Journal*, 6 Suppl B, 39-47. Available at: [\[Link\]](#)
- Yuan, Z., et al. (2019). Lipid-regulating properties of butyric acid and 4-phenylbutyric acid: Molecular mechanisms and therapeutic applications. *Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids*, 1864(6), 844-853. Available at: [\[Link\]](#)
- Venn-Watson, S., et al. (2022). Molecular and cellular mechanisms of pentadecanoic acid. *Nutrients*, 14(21), 4585. Available at: [\[Link\]](#)
- Evotec. (n.d.). *in vivo Metabolic Disease*. Evotec. Retrieved from [\[Link\]](#)
- Thomson, D. M., et al. (2007). Fatty acids stimulate AMP-activated protein kinase and enhance fatty acid oxidation in L6 myotubes. *The Journal of Physiology*, 583(Pt 3), 883-893. Available at: [\[Link\]](#)
- Fu, W. C., et al. (2021). Pentadecanoic acid promotes basal and insulin-stimulated glucose uptake in C2C12 myotubes. *Food & Nutrition Research*, 65. Available at: [\[Link\]](#)
- Venn-Watson, S., et al. (2023). Pentadecanoic Acid (C15:0) at Naturally Occurring Circulating Concentrations Has Selective Anticancer Activities Including Targeting B-Cell Lymphomas with CCND3 Oncogenic Alterations. *Cancers*, 15(19), 4799. Available at: [\[Link\]](#)
- Ravnskjaer, K., et al. (2006). A PPAR-specific agonist and unsaturated fatty acids activate a PPAR-responsive reporter in synergy with RXR in INS-1E cells. *Journal of Molecular Endocrinology*, 36(2), 295-308. Available at: [\[Link\]](#)
- Lipid Labs. (n.d.). C15:0 - Exploring the Science and Potential of an Odd-Chain Fatty Acid. Lipid Labs. Retrieved from [\[Link\]](#)
- Pharmaron. (n.d.). *Cardiovascular and Metabolic Diseases Animal Models*. Pharmaron. Retrieved from [\[Link\]](#)
- Google Patents. (n.d.). Substituted phenylpropionic acid derivatives as agonists for human peroxin proliferator activated receptor alpha (PPAR). Google Patents.

- Patel, M. S. (1979). Effect of phenylpyruvate on enzymes involved in fatty acid synthesis in rat brain. *Journal of Neurochemistry*, 32(5), 1637-1639. Available at: [\[Link\]](#)
- Venn-Watson, S., et al. (2023). Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds. *Gerontology*, 69(10), 1229-1240. Available at: [\[Link\]](#)
- Winder, W. W., & Hardie, D. G. (1999). AMP-activated protein kinase, a metabolic master switch: possible roles in type 2 diabetes. *American Journal of Physiology-Endocrinology and Metabolism*, 277(1), E1-E10. Available at: [\[Link\]](#)
- ResearchGate. (n.d.). Cell Culture Protocols and Notes. ResearchGate. Retrieved from [\[Link\]](#)
- O'Neill, H. M. (2018). Nutritional Modulation of AMPK-Impact upon Metabolic-Inflammation. *International Journal of Molecular Sciences*, 19(10), 3093. Available at: [\[Link\]](#)
- Varga, T., et al. (2011). Naturally Occurring Compounds Targeting Peroxisome Proliferator Receptors: Potential Molecular Mechanisms and Future Perspectives for Promoting Human Health. *PPAR Research*, 2011, 546123. Available at: [\[Link\]](#)
- Venn-Watson, S., et al. (2023). Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds. *Preprints.org*. Available at: [\[Link\]](#)
- LibreTexts Biology. (2021). 17.2: Oxidation of Fatty Acids. LibreTexts. Retrieved from [\[Link\]](#)
- Widhalm, K., et al. (2017). Phenylpyruvate Contributes to the Synthesis of Fragrant Benzenoid–Phenylpropanoids in *Petunia × hybrida* Flowers. *Frontiers in Plant Science*, 8, 793. Available at: [\[Link\]](#)
- Pinkosky, S. L., et al. (2013). AMPK activation by long chain fatty acyl analogs. *Journal of Lipid Research*, 54(6), 1539-1551. Available at: [\[Link\]](#)
- University of Washington. (2008). UW ENCODE Project - Cell Culture SOPs. University of Washington. Available at: [\[Link\]](#)

- Kim, J., & Lee, Y. (2022). Dynamics of Fatty Acid Composition in Lipids and Their Distinct Roles in Cardiometabolic Health. *International Journal of Molecular Sciences*, 23(9), 5143. Available at: [[Link](#)]

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## Sources

- 1. A general introduction to the biochemistry of mitochondrial fatty acid  $\beta$ -oxidation - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 2. Synthesis and Evaluation of 15-(4-(2-[<sup>18</sup>F]Fluoroethoxy)phenyl)pentadecanoic Acid: a Potential PET Tracer for Studying Myocardial Fatty Acid Metabolism - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 3. [pdf.benchchem.com](https://pdf.benchchem.com) [[pdf.benchchem.com](https://pdf.benchchem.com)]
- 4. Molecular and cellular mechanisms of pentadecanoic acid - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 5. Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 6. Fatty Acid Beta Oxidation – BIOC\*2580: Introduction to Biochemistry [[ecampusontario.pressbooks.pub](https://ecampusontario.pressbooks.pub/)]
- 7. Pentadecanoic Acid Shows Anti-Inflammatory, PPAR Effects - Creative Proteomics [[creative-proteomics.com](https://creative-proteomics.com)]
- 8. [medchemexpress.com](https://medchemexpress.com) [[medchemexpress.com](https://medchemexpress.com)]
- 9. [lipidanalytical.com](https://lipidanalytical.com) [[lipidanalytical.com](https://lipidanalytical.com)]
- 10. [mdpi.com](https://mdpi.com) [[mdpi.com](https://mdpi.com)]
- 11. AMP-activated protein kinase: an emerging drug target to regulate imbalances in lipid and carbohydrate metabolism to treat cardio-metabolic diseases: Thematic Review Series: New Lipid and Lipoprotein Targets for the Treatment of Cardiometabolic Diseases - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 12. [mdpi.com](https://mdpi.com) [[mdpi.com](https://mdpi.com)]

- [13. Fatty acids stimulate AMP-activated protein kinase and enhance fatty acid oxidation in L6 myotubes - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [14. Pentadecanoic acid promotes basal and insulin-stimulated glucose uptake in C2C12 myotubes | Food & Nutrition Research \[foodandnutritionresearch.net\]](#)
- [15. researchgate.net \[researchgate.net\]](#)
- [16. in vivo Metabolic Disease | Evotec \[evotec.com\]](#)
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